

3(2H)-pyridazinone and its derivatives structural elucidation

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Compound of Interest

Compound Name: 3(2H)-Pyridazinone

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An In-depth Technical Guide to the Structural Elucidation of **3(2H)-Pyridazinone** and its Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for the structural elucidation of **3(2H)-pyridazinone** and its derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemicals.[\[1\]](#)[\[2\]](#) The accurate determination of their chemical structure is a critical step in understanding structure-activity relationships (SAR) and advancing drug discovery and development programs.

The primary analytical techniques employed for the structural characterization of these compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. This document details the application of each technique, provides standardized experimental protocols, and presents key spectral data in a structured format for easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. One-dimensional (1D) ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, while two-dimensional (2D) experiments establish connectivity between them.[\[3\]](#)

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei. The pyridazinone core has a distinct set of signals, which are influenced by the nature and position of substituents.[4][5][6]

Table 1: Typical NMR Chemical Shifts (δ in ppm) for the **3(2H)-Pyridazinone** Core

Position	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	Notes
H-4	6.90 - 7.50	128.0 - 132.0	Chemical shift is sensitive to substitution at C-4 and C-5.
H-5	7.20 - 7.80	130.0 - 136.0	Often coupled to both H-4 and H-6.[4]
H-6	7.70 - 8.50	135.0 - 145.0	Typically the most downfield proton on the pyridazinone ring. [4]
N-H	10.5 - 13.0	-	Broad singlet, exchangeable with D ₂ O. Shift is solvent dependent.[5]
C-3 (C=O)	-	160.0 - 165.0	Carbonyl carbon, characteristic downfield shift.[4][5]
C-4	-	128.0 - 132.0	
C-5	-	130.0 - 136.0	
C-6	-	135.0 - 145.0	

Note: Values are approximate and can vary significantly based on solvent, concentration, and substitution pattern. Data compiled from representative literature.[4][5][6]

2D NMR Techniques

For unambiguous assignment, especially in complex derivatives, 2D NMR experiments are essential.[7]

- ^1H - ^1H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing ^3J (vicinal) and sometimes ^4J (long-range) H-H connectivities.
- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. It is invaluable for assigning carbon signals based on their known proton assignments.[3]
- ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (^2J and ^3J), which is crucial for piecing together the molecular skeleton, identifying quaternary carbons, and confirming the position of substituents.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

- Sample Preparation:
 - Weigh approximately 5-20 mg of the purified pyridazinone derivative for ^{13}C NMR or 1-5 mg for ^1H NMR.[8]
 - Transfer the sample into a clean, dry NMR tube.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often used for pyridazinones due to their polarity and to observe the N-H proton.[5][8][9]
 - Cap the tube and gently agitate or vortex until the sample is fully dissolved. If the sample is not fully soluble, it may be filtered through a small plug of cotton or glass wool into a clean NMR tube.[8]

- Data Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a standard 1D ^1H NMR spectrum.[8]
 - Acquire a 1D ^{13}C NMR spectrum, often with proton decoupling.
 - If necessary, perform 2D experiments (COSY, HSQC, HMBC) to resolve structural ambiguities.
 - Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals in the ^1H spectrum.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups within a molecule. For **3(2H)-pyridazinone** derivatives, it is particularly useful for confirming the presence of the characteristic amide carbonyl (C=O) and N-H groups.[5][10]

Table 2: Characteristic IR Absorption Frequencies for **3(2H)-Pyridazinone** Derivatives

Functional Group	Vibrational Mode	Frequency Range (cm ⁻¹)	Intensity
N-H	Stretch	3100 - 3350	Medium, often broad
C-H (Aromatic)	Stretch	3000 - 3100	Medium to Weak
C-H (Aliphatic)	Stretch	2850 - 3000	Medium
C=O (Amide I)	Stretch	1640 - 1690	Strong
C=N	Stretch	1590 - 1650	Medium
C=C (Aromatic)	Stretch	1450 - 1600	Medium to Weak

Note: Frequencies are approximate and can be influenced by conjugation, hydrogen bonding, and the physical state of the sample. Data compiled from representative literature.[5][6][9]

Experimental Protocol: IR Sample Preparation (KBr Pellet Technique)

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.[11][12]

- Preparation:
 - Gently grind 1-2 mg of the dry pyridazinone sample into a fine powder using an agate mortar and pestle.[12][13]
 - Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar.[12][13]
 - Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained. The goal is to reduce particle size to minimize light scattering.[14]
- Pellet Formation:
 - Transfer a small amount of the mixture into a pellet die.
 - Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[11][13]
- Analysis:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
 - Acquire the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight.[15] High-resolution mass

spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition and molecular formula.[5]

Key Information from MS

- Molecular Ion Peak (M^+ or $[M+H]^+$): This peak corresponds to the molecular weight of the compound. Its accurate mass from HRMS is critical for formula determination.[15]
- Isotope Pattern: The relative abundance of isotopic peaks (e.g., $M+1$, $M+2$) can give clues about the elemental composition, especially the presence of elements like chlorine and bromine.
- Fragmentation Pattern: The molecule can break apart in the mass spectrometer in a predictable way. Analyzing these fragment ions can provide structural information and confirm the presence of specific substructures.

Experimental Protocol: General Procedure for MS Analysis

The specific protocol depends on the ionization technique (e.g., Electrospray Ionization - ESI, Electron Ionization - EI) and the instrument. ESI is common for polar molecules like pyridazinones.[16]

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically in the $\mu\text{g/mL}$ to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- Sample Introduction:
 - The sample solution is introduced into the ion source of the mass spectrometer, often via direct infusion with a syringe pump or through a liquid chromatography (LC) system (LC-MS).[16]
- Ionization:

- In the ion source, the sample molecules are converted into gas-phase ions (e.g., via ESI).
[\[15\]](#)[\[16\]](#)
- Mass Analysis and Detection:
 - The generated ions are accelerated and separated by the mass analyzer based on their m/z ratio.[\[15\]](#)
 - The detector records the abundance of ions at each m/z value, generating the mass spectrum.[\[15\]](#)

X-ray Crystallography

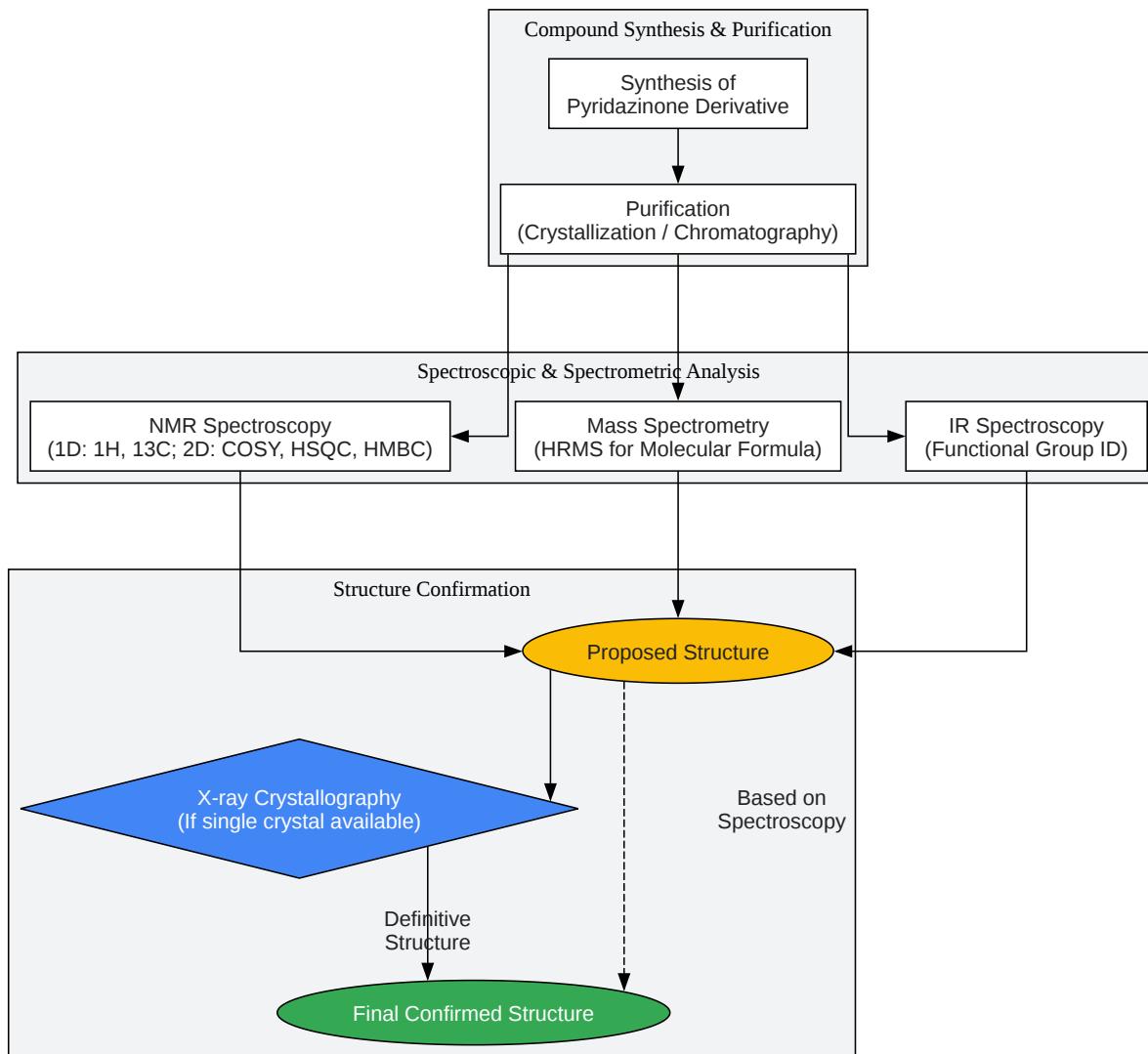
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[\[17\]](#) It provides precise information on bond lengths, bond angles, and stereochemistry, which is unobtainable by other techniques.[\[18\]](#)

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

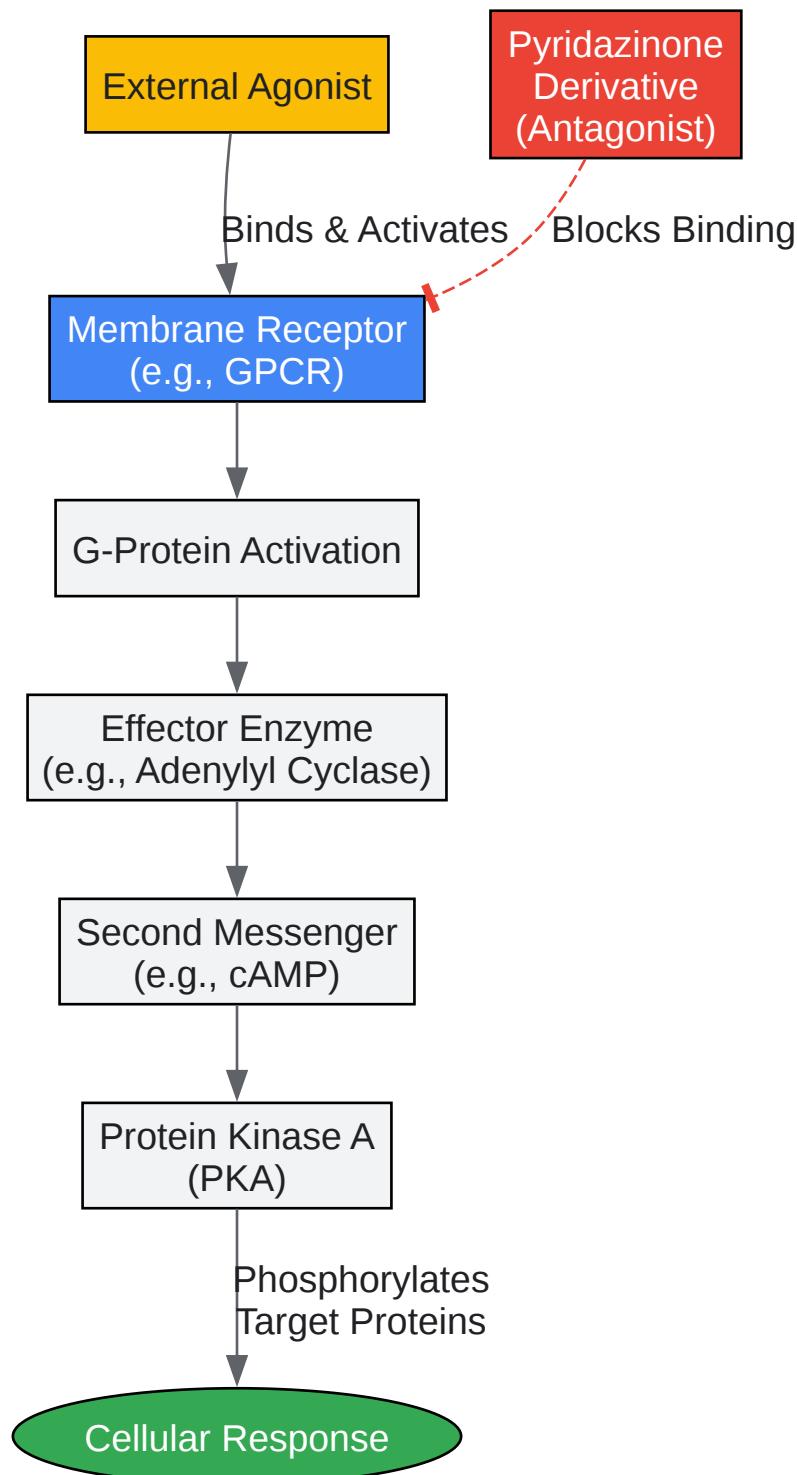
- Crystal Growth: A high-quality single crystal of the pyridazinone derivative must be grown. This is often the most challenging step and may involve slow evaporation, vapor diffusion, or cooling of a saturated solution.
- Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[\[19\]](#)
- Data Collection:
 - The crystal is placed in an intense, monochromatic X-ray beam.[\[17\]](#)
 - The crystal is cooled (typically to 100 K) to reduce thermal vibration of the atoms.[\[19\]](#)
 - The crystal is rotated, and the diffraction pattern (the angles and intensities of the scattered X-rays) is recorded by a detector.[\[17\]](#)[\[19\]](#) This process can take several hours.
- Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell dimensions and space group.[[20](#)]
- Computational methods (e.g., direct methods) are used to solve the "phase problem" and generate an initial electron density map.[[17](#)]
- An atomic model is built into the electron density map.
- The model is refined using a least-squares method to achieve the best possible fit between the calculated and observed diffraction data.[[19](#)]

Mandatory Visualizations

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Caption: General workflow for the structural elucidation of a novel **3(2H)-pyridazinone** derivative.



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Caption: Example signaling pathway showing a pyridazinone derivative acting as a receptor antagonist.

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